molecular formula C30H26N8O4S2 B12737697 2-Methyl-3-((4-(6-methylbenzothiazol-2-yl)phenyl)azo)pyrazolo(5,1-b)quinazoline-9(1H)-one, mono((4-methyl-1H-imidazolyl)methyl) monosulpho derivative CAS No. 84930-04-1

2-Methyl-3-((4-(6-methylbenzothiazol-2-yl)phenyl)azo)pyrazolo(5,1-b)quinazoline-9(1H)-one, mono((4-methyl-1H-imidazolyl)methyl) monosulpho derivative

Cat. No.: B12737697
CAS No.: 84930-04-1
M. Wt: 626.7 g/mol
InChI Key: RNLSMFVCCBVWOJ-UHFFFAOYSA-N
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Description

2-Methyl-3-((4-(6-methylbenzothiazol-2-yl)phenyl)azo)pyrazolo(5,1-b)quinazoline-9(1H)-one, mono((4-methyl-1H-imidazolyl)methyl) monosulpho derivative is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple aromatic rings and heterocyclic components.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-((4-(6-methylbenzothiazol-2-yl)phenyl)azo)pyrazolo(5,1-b)quinazoline-9(1H)-one, mono((4-methyl-1H-imidazolyl)methyl) monosulpho derivative typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole and pyrazoloquinazoline intermediates, followed by azo coupling and sulphonation reactions. Specific reaction conditions, such as temperature, pH, and solvent choice, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to maintain consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-((4-(6-methylbenzothiazol-2-yl)phenyl)azo)pyrazolo(5,1-b)quinazoline-9(1H)-one, mono((4-methyl-1H-imidazolyl)methyl) monosulpho derivative can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice are critical for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-Methyl-3-((4-(6-methylbenzothiazol-2-yl)phenyl)azo)pyrazolo(5,1-b)quinazoline-9(1H)-one, mono((4-methyl-1H-imidazolyl)methyl) monosulpho derivative has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Medicine: Investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.

    Industry: Used in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-3-((4-(benzothiazol-2-yl)phenyl)azo)pyrazolo(5,1-b)quinazoline-9(1H)-one
  • 3-((4-(6-methylbenzothiazol-2-yl)phenyl)azo)-2-methylquinazoline-9(1H)-one

Uniqueness

The uniqueness of 2-Methyl-3-((4-(6-methylbenzothiazol-2-yl)phenyl)azo)pyrazolo(5,1-b)quinazoline-9(1H)-one, mono((4-methyl-1H-imidazolyl)methyl) monosulpho derivative lies in its specific structural features, such as the presence of both benzothiazole and pyrazoloquinazoline moieties, which confer distinct chemical and biological properties.

Properties

CAS No.

84930-04-1

Molecular Formula

C30H26N8O4S2

Molecular Weight

626.7 g/mol

IUPAC Name

2-methyl-3-[[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]diazenyl]-8-[(5-methyl-1H-imidazol-3-ium-2-yl)methoxysulfonyl]-1,2-dihydropyrazolo[5,1-b]quinazolin-9-olate

InChI

InChI=1S/C30H26N8O4S2/c1-16-7-12-21-23(13-16)43-29(34-21)19-8-10-20(11-9-19)35-36-27-18(3)37-38-28(27)33-22-5-4-6-24(26(22)30(38)39)44(40,41)42-15-25-31-14-17(2)32-25/h4-14,18,37,39H,15H2,1-3H3,(H,31,32)

InChI Key

RNLSMFVCCBVWOJ-UHFFFAOYSA-N

Canonical SMILES

CC1C(=C2N=C3C=CC=C(C3=C(N2N1)[O-])S(=O)(=O)OCC4=[NH+]C=C(N4)C)N=NC5=CC=C(C=C5)C6=NC7=C(S6)C=C(C=C7)C

Origin of Product

United States

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